molecular formula C9H7Br2F B2550439 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene CAS No. 2089385-20-4

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene

Cat. No.: B2550439
CAS No.: 2089385-20-4
M. Wt: 293.961
InChI Key: TXGLKGLJMRIVCG-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene is a specialized organic compound with the molecular formula C9H7Br2F and a molecular weight of 285.96 g/mol . It features a benzene ring disubstituted with a bromine atom and a 2-bromo-2-fluorocyclopropyl group. This unique structure, containing both bromine and fluorine on the cyclopropane ring, makes it a valuable bifunctional synthetic building block in chemical research. The presence of bromine atoms at strategic positions offers versatile handles for further cross-coupling reactions, such as Suzuki or Heck reactions, to construct more complex molecular architectures. The fluorinated cyclopropane moiety is of significant interest in medicinal chemistry and agrochemical research for its potential to modulate the biological activity, metabolic stability, and physicochemical properties of lead compounds. This reagent is intended for use by qualified researchers in laboratory settings only. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-bromo-4-(2-bromo-2-fluorocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F/c10-7-3-1-6(2-4-7)8-5-9(8,11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGLKGLJMRIVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Br)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene typically involves the cyclopropanation of a suitable precursor, followed by halogenation. One common method includes the reaction of 1-bromo-4-fluorobenzene with a cyclopropyl bromide derivative under specific conditions to introduce the cyclopropyl group. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their potential therapeutic effects.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various molecular targets through its reactive bromo and fluoro groups, facilitating the formation of new chemical bonds and the modification of existing structures. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, among others.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at the para position significantly influences boiling points, melting points, and reactivity. A comparison of key derivatives is provided below:

Compound Name Substituent Boiling Point (°C) Melting Point (°C) Key Reactivity/Applications Reference ID
1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene 2-Bromo-2-fluorocyclopropyl Not reported Not reported Potential cross-coupling precursor -
1-Bromo-4-(trifluoromethoxy)benzene Trifluoromethoxy (OCF₃) 80 (50 mm Hg) Not reported Lithiation reactions
1-Bromo-4-(difluoromethoxy)benzene Difluoromethoxy (OCHF₂) Not reported Not reported High-yield Pd-catalyzed arylations
1-Bromo-4-(trans-4-n-pentylcyclohexyl)benzene trans-4-n-Pentylcyclohexyl Not reported 47.9 Liquid crystal precursor
1-Bromo-4-fluorobenzene Fluorine Not reported Not reported General aryl halide reactivity

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Trifluoromethoxy (OCF₃) and difluoromethoxy (OCHF₂) substituents enhance reactivity in lithiation and coupling reactions due to their strong electron-withdrawing effects .
  • Steric Effects: Bulky substituents like trans-4-n-pentylcyclohexyl increase melting points (47.9°C) and are favored in liquid crystal synthesis for their rigid, ordered structures .
  • Halogen Diversity: The presence of fluorine in 1-bromo-4-fluorobenzene reduces steric hindrance compared to cyclopropyl derivatives, enabling broader applicability in arylations .

Reactivity in Cross-Coupling Reactions

  • 1-Bromo-4-(difluoromethoxy)benzene demonstrated excellent reactivity in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles), achieving yields up to 93% .
  • Cyclopropane-Containing Derivatives: The strained cyclopropane ring in the target compound may introduce unique regioselectivity or instability under harsh conditions, contrasting with stable cyclohexyl or alkyl substituents .

Biological Activity

1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene is an organic compound classified as an aryl halide, notable for its unique structural features, including a bromine atom at the para position of a benzene ring and a cyclopropyl group substituted with both bromine and fluorine. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C9H7Br2F\text{C}_9\text{H}_7\text{Br}_2\text{F}

This structure contributes to its reactivity and interaction with biological systems, which is critical for understanding its pharmacological potential.

Biological Activity Overview

Preliminary studies indicate that halogenated compounds like this compound may interact with proteins, enzymes, and nucleic acids. These interactions can lead to significant alterations in biological pathways, making it essential to investigate their mechanisms of action and toxicity profiles.

Interaction Studies

Research suggests that compounds with halogen substitutions can exhibit unique binding affinities to various biological targets. For instance, studies have shown that the introduction of fluorine and bromine atoms can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.

Case Studies and Research Findings

1. Interaction with Hypoxia-Inducible Factor (HIF-1α)
Recent investigations have focused on the role of HIF-1α in cellular adaptation to hypoxia. Compounds similar to this compound have been designed as inhibitors of the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which regulates HIF-1α levels. These inhibitors demonstrated dissociation constants (Kd) lower than 40 nM, indicating strong binding affinity and potential therapeutic applications in cancer treatment .

2. Synthesis and Biological Evaluation
A series of fluorinated cyclopropane derivatives were synthesized based on the structural framework of this compound. These derivatives were evaluated for their agonistic activity on serotonin receptors (5-HT2C), revealing promising results that suggest potential use in psychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Biological Activity
1-Bromo-4-fluorobenzene Bromine and fluorine on a benzene ringUsed as an intermediate in drug synthesis
1-Bromo-3-(1-fluorocyclopropyl)benzene Cyclopropyl group with fluorineExhibits different reactivity patterns
4-Bromophenol Contains a hydroxyl group along with bromineExhibits different biological activities
1-Bromo-3,5-bis(trifluoromethyl)benzene Multiple trifluoromethyl groupsKnown for applications in organometallic chemistry
1-Bromo-3-fluorobenzene Fluorine substitution on a brominated benzeneStudies on photodissociation dynamics

This table highlights the unique features of this compound, particularly its specific halogenation pattern that may influence its reactivity and biological interactions.

Q & A

What are the optimal synthetic routes for 1-Bromo-4-(2-bromo-2-fluorocyclopropyl)benzene, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via halogenation and cyclopropanation. A common approach involves:

  • Step 1 : Bromination of a fluorobenzene precursor using reagents like N-bromosuccinimide (NBS) under radical initiation .
  • Step 2 : Cyclopropanation via [2+1] cycloaddition using dibromocarbene precursors (e.g., CHBr₃/Base) .
    Yield optimization requires precise control of temperature (e.g., −78°C for carbene stability) and stoichiometry. For example, excess dibromocarbene can lead to side reactions, while insufficient amounts reduce cyclopropane ring formation .

How can conflicting NMR data for this compound be resolved across studies?

Advanced Research Question
Discrepancies in NMR spectra (e.g., splitting patterns or chemical shifts) often arise from:

  • Solvent effects : Polar solvents like CDCl₃ vs. DMSO-d₆ alter electron distribution, affecting fluorine coupling constants .
  • Dynamic stereochemistry : The fluorocyclopropyl group may exhibit ring puckering, leading to variable 1^1H and 19^19F NMR signals. Variable Temperature (VT) NMR is recommended to assess conformational stability .
  • Impurity interference : Trace brominated byproducts (e.g., 1-Bromo-4-fluorobenzene) can overlap signals. Purification via column chromatography (silica gel, hexane/EtOAc) and GC-MS validation are critical .

What strategies ensure the compound’s stability during long-term storage?

Basic Research Question
Stability is compromised by:

  • Light sensitivity : The bromine-fluorine bond undergoes photolytic cleavage. Store in amber glass vials at −20°C under inert gas (N₂/Ar) .
  • Moisture : Hydrolysis of the cyclopropane ring occurs in humid conditions. Use molecular sieves (3Å) in storage containers .
  • Thermal degradation : DSC analysis shows decomposition above 150°C. Avoid prolonged exposure to room temperature during handling .

What advanced techniques validate the electronic effects of the fluorocyclopropyl substituent?

Advanced Research Question
The electron-withdrawing fluorine and bromine atoms influence reactivity:

  • DFT calculations : Compare HOMO/LUMO energies to predict sites for electrophilic substitution .
  • X-ray crystallography : Resolve bond angles and lengths to assess ring strain and conjugation with the benzene ring .
  • Cyclic voltammetry : Measure redox potentials to quantify electron-withdrawing effects .

How can contradictory reactivity data in cross-coupling reactions be addressed?

Advanced Research Question
Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may stem from:

  • Catalyst selection : Pd(PPh₃)₄ vs. XPhos-Pd-G3—the latter improves steric access to the bromine site .
  • Fluorine’s ortho effect : The 2-fluoro group directs coupling to specific positions. Use regioselectivity maps from computational models (e.g., DFT) .
  • Side reactions : Competing debromination occurs with strong bases. Optimize pH using mild bases like K₂CO₃ .

What safety protocols mitigate risks during large-scale synthesis?

Basic Research Question
Critical precautions include:

  • Ventilation : Use fume hoods rated for halogenated volatiles (H400/H401 environmental hazard codes) .
  • PPE : Chemical-resistant gloves (e.g., nitrile) and face shields to prevent skin/eye contact (H300/H301 health codes) .
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before aqueous disposal .

How does the compound serve as an intermediate in pharmaceutical development?

Advanced Research Question
Its applications include:

  • Anticancer agents : The fluorocyclopropyl moiety enhances metabolic stability in kinase inhibitors .
  • Antiviral prodrugs : Bromine acts as a leaving group for nucleophilic substitution in protease inhibitors .
  • PET tracers : 18^{18}F-labeled derivatives are synthesized via isotopic exchange, leveraging the existing fluorine atom .

What analytical methods quantify trace impurities in the compound?

Basic Research Question
Impurity profiling requires:

  • HPLC-MS : Detect halogenated dimers (e.g., dibenzofurans) with a C18 column and 0.1% formic acid mobile phase .
  • ICP-OES : Quantify residual heavy metals (e.g., Pd from catalysis) below 10 ppm .
  • TGA : Monitor thermal decomposition profiles to identify volatile impurities .

Why do computational models sometimes fail to predict its reactivity accurately?

Advanced Research Question
Limitations arise from:

  • Ring strain approximations : Standard DFT methods underestimate cyclopropane torsional energy. Use high-level methods (e.g., CCSD(T)) for accurate strain calculations .
  • Solvent model oversights : Implicit solvent models neglect specific halogen-solvent interactions. Apply explicit solvent MD simulations .
  • Dynamic effects : Neglect of non-equilibrium intermediates in cross-coupling pathways. Use kinetic modeling (e.g., Eyring equations) .

How can enantioselective synthesis of chiral derivatives be achieved?

Advanced Research Question
Strategies include:

  • Chiral auxiliaries : Use (-)-Menthol-based directing groups during cyclopropanation .
  • Asymmetric catalysis : Employ Rh(II)/Josiphos complexes for enantioselective ring-opening reactions .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column and hexane/IPA (95:5) .

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